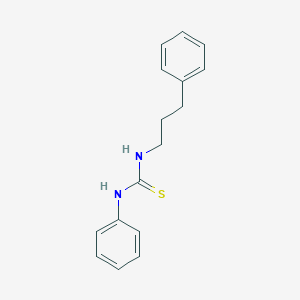
1-phenyl-3-(3-phenylpropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-phenyl-N’-(3-phenylpropyl)- is an organosulfur compound with the molecular formula C16H18N2S. This compound belongs to the thiourea family, which is characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thiourea derivatives have gained significant attention due to their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiourea, N-phenyl-N’-(3-phenylpropyl)- can be synthesized through several methods. One common approach involves the reaction of aniline derivatives with isothiocyanates. For instance, the reaction between N-phenyl-3-phenylpropylamine and phenyl isothiocyanate in an organic solvent such as dichloromethane can yield the desired thiourea derivative . The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-phenyl-N’-(3-phenylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Thioethers
Substitution: Substituted thiourea derivatives
Wissenschaftliche Forschungsanwendungen
Thiourea, N-phenyl-N’-(3-phenylpropyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thiourea, N-phenyl-N’-(3-phenylpropyl)- involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the 3-phenylpropyl group.
N,N’-Diphenylthiourea: Contains two phenyl groups attached to the nitrogen atoms.
1-(Acyl/aroyl)-3-(substituted) thioureas: These compounds have acyl or aroyl groups attached to the thiourea moiety.
Uniqueness
Thiourea, N-phenyl-N’-(3-phenylpropyl)- is unique due to the presence of both phenyl and 3-phenylpropyl groups, which enhance its ability to form stable complexes with metal ions and increase its biological activity compared to other thiourea derivatives .
Eigenschaften
CAS-Nummer |
15093-43-3 |
|---|---|
Molekularformel |
C16H18N2S |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-phenyl-3-(3-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) |
InChI-Schlüssel |
KSAVTPCYXUELBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
Isomerische SMILES |
C1=CC=C(C=C1)CCCN=C(NC2=CC=CC=C2)S |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
Key on ui other cas no. |
15093-43-3 |
Löslichkeit |
31.9 [ug/mL] |
Synonyme |
N-Phenyl-N'-(3-phenylpropyl)thiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















